molecular formula C22H22FN3O B2999443 (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358720-65-6

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2999443
CAS RN: 1358720-65-6
M. Wt: 363.436
InChI Key: KRJMMBGMTSPGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the quinoline and pyrrolidine rings could potentially allow for interesting interactions and conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroquinolin group could potentially increase the compound’s stability and lipophilicity, which could influence its solubility and reactivity .

Scientific Research Applications

Antitumor Activity

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: has demonstrated promising antitumor potential. Researchers have investigated its effects against different cancer cell lines, including glioma (C6) and hepatocellular carcinoma (HepG2) . Further studies are needed to explore its mechanism of action and optimize its efficacy.

Anti-HIV Activity

In the realm of infectious diseases, this compound has been evaluated for its anti-HIV activity. Specifically, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives containing a similar structural motif were synthesized and screened for their anti-HIV effects . Understanding its interactions with viral proteins and cellular pathways is crucial for drug development.

Triazolo-Thiadiazine Derivatives

The synthesis of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones from related precursors has also been explored . These derivatives exhibit intriguing pharmacological properties, and their structural modifications could lead to novel drug candidates.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as detailed studies to understand its mechanism of action .

properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJMMBGMTSPGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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